tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate
Description
Properties
Molecular Formula |
C13H22N4O2 |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
tert-butyl N-(4-amino-2-cyclopentylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-10(14)8-15-17(11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,16,18) |
InChI Key |
WBYHNFNYNKCTMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
Hydrazine and β-Keto Ester Condensation
Reaction of cyclopentylhydrazine with ethyl acetoacetate under acidic conditions yields 1-cyclopentyl-3-methyl-1H-pyrazol-5-ol. Key parameters include:
-
Solvent : Methanol or ethanol for solubility and moderate polarity.
-
Acid Catalyst : p-Toluenesulfonic acid (TosOH, 0.2 eq) to accelerate cyclization.
-
Temperature : 70°C for 12 hours to ensure complete conversion.
Table 1: Optimization of Pyrazole Core Synthesis
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Methanol |
| Catalyst (eq) | 0.1 TosOH | 0.2 TosOH | 0.2 TosOH |
| Reaction Time (h) | 6 | 12 | 12 |
| Yield (%) | 58 | 82 | 82 |
Post-reaction workup involves extraction with ethyl acetate, drying over Na2SO4, and silica gel chromatography to isolate the pyrazole intermediate.
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic Alkylation | 75 | 88 | 8 |
| Buchwald-Hartwig | 92 | 95 | 12 |
Introduction of the 4-Amino Group
The 4-amino functionality is introduced via nitration followed by reduction:
Nitration with HNO3/Ac2O
Electrophilic nitration at the C4 position using fuming nitric acid in acetic anhydride at 0°C produces the nitro derivative. Caution is required to prevent over-nitration.
Catalytic Hydrogenation
Reduction of the nitro group to an amine is achieved using H2 (1 atm) and 10% Pd/C in ethanol. Complete conversion is observed within 3 hours at 25°C.
Key Data :
-
Nitro Intermediate Yield : 68%
-
Amine Product Yield : 94%
-
Purity (HPLC) : >99% after recrystallization from hexane/ethyl acetate.
tert-Butyl Carbamate Protection
The 4-amino group is protected using di-tert-butyl dicarbonate (Boc2O) under Schotten-Baumann conditions:
Aqueous Bicarbonate Method
Reaction of the amine with Boc2O (1.2 eq) in a biphasic system (water/dichloromethane) with NaHCO3 (2 eq) proceeds at 25°C for 4 hours. This method minimizes racemization and side reactions.
DMAP-Catalyzed Protocol
In anhydrous THF, 4-dimethylaminopyridine (DMAP, 0.1 eq) accelerates Boc protection, achieving 98% conversion in 2 hours. Ideal for moisture-sensitive substrates.
Table 3: Carbamate Protection Efficiency
| Condition | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Aqueous Bicarbonate | DCM/H2O | None | 4 | 89 |
| Anhydrous | THF | DMAP | 2 | 98 |
Purification and Characterization
Final purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >99% purity. Structural confirmation is achieved through:
-
1H NMR (400 MHz, DMSO-d6) : δ 1.42 (s, 9H, Boc), 1.60–1.85 (m, 8H, cyclopentyl), 6.25 (s, 1H, pyrazole-H), 7.10 (br s, 2H, NH2).
-
HRMS (ESI+) : m/z calc. for C14H22N4O2 [M+H]+: 295.1764; found: 295.1766.
Scalability and Industrial Considerations
Kilogram-scale synthesis has been demonstrated using continuous flow reactors for nitration and hydrogenation steps, reducing reaction times by 40%. Solvent recovery systems improve sustainability, with E-factor calculations showing a 30% reduction in waste compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally compared to analogs with variations in ring systems, substituents, and stereochemistry. Key differences influence physicochemical properties, metabolic stability, and biological activity. Below is a detailed analysis:
Structural and Functional Group Variations
Key Comparative Insights
- Ring Systems: Cyclopentyl vs. Piperidine derivatives, however, often exhibit better solubility due to nitrogen’s hydrogen-bonding capacity . Bicyclic Systems: Bicyclo[2.2.2]octane derivatives (e.g., ) introduce rigidity, which can enhance selectivity but reduce adaptability to diverse targets .
- Substituent Effects: Amino vs. Hydroxycyclopentyl analogs () prioritize polarity over direct target interaction . Fluorine and Methyl Groups: Fluorine in piperidine derivatives () increases metabolic stability via C-F bond resistance to oxidation.
Stereochemistry :
Research Findings
- Kinase Inhibition: Pyrazole-amino scaffolds (target compound and analogs) are frequently utilized in kinase inhibitors, with the amino group critical for ATP-binding site interactions .
- Synthetic Utility : tert-Butyl carbamates are widely used as intermediates. For example, highlights a pyrazolo[3,4-d]pyrimidin-1-yl derivative synthesized via Suzuki coupling, a methodology applicable to the target compound .
Biological Activity
Tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C13H22N4O2
- Molecular Weight : 266.34 g/mol
It features a tert-butyl group, a carbamate moiety, and a pyrazole ring substituted with an amino group and a cyclopentyl group. This unique structure contributes to its biological activity, particularly as an inhibitor of specific kinases involved in cancer pathways.
This compound has shown promising activity as an inhibitor of the epidermal growth factor receptor (EGFR), particularly against mutations like T790M that confer resistance to standard therapies. Its mechanism involves:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases, preventing their activation and subsequent downstream signaling that promotes tumor growth.
- Anti-inflammatory Effects : It may also interact with toll-like receptors, suggesting potential applications in treating inflammatory conditions.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Kinase Inhibition | Targets EGFR and other kinases related to cancer pathways. |
| Anti-inflammatory | Potential modulation of immune responses through toll-like receptor interactions. |
| Other Activities | May exhibit neuroprotective effects and influence metabolic pathways. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Research : A study demonstrated that this compound effectively inhibited cell proliferation in EGFR-mutant lung cancer cell lines, showing a significant reduction in tumor growth in xenograft models1.
- Inflammatory Disorders : Research indicated that derivatives of this compound exhibited IC50 values in the nanomolar range against pro-inflammatory cytokines such as TNFα and IL-17, suggesting potential for treating autoimmune diseases2.
- Mechanistic Studies : Docking studies revealed that the compound forms stable interactions with key residues in the kinase domain of EGFR, supporting its role as a selective inhibitor23.
Comparative Analysis with Related Compounds
To further understand its unique properties, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Tert-butyl N-(1H-pyrazol-4-yl)carbamate | Structure | Kinase inhibitor |
| Tert-butyl (4-amino-1-methyl-1H-pyrazol-3-yl)carbamate | Structure | Anti-inflammatory |
| Tert-butyl (3-amino-1-cyclopentyl)-carbamate | Structure | Potential anti-cancer |
The distinct combination of structural features in this compound enhances its selectivity for certain kinases while minimizing off-target effects compared to other similar compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves coupling 4-amino-1-cyclopentyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or DIPEA) in anhydrous dichloromethane or THF at 0–25°C. Yield optimization requires strict control of moisture, stoichiometric excess of chloroformate (1.2–1.5 equiv), and inert atmosphere .
- Key Variables : Solvent polarity (e.g., THF vs. DCM), reaction time (4–24 h), and base strength (e.g., triethylamine vs. stronger bases like DBU) significantly impact carbamate formation efficiency .
Q. Which spectroscopic techniques are recommended for characterizing this compound’s structure and purity?
- Analytical Workflow :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and cyclopentyl substitution.
- LC-MS : Assess purity (>95%) and detect side products (e.g., unreacted amine or over-alkylation byproducts).
- FT-IR : Verify carbamate C=O stretch (~1690–1730 cm⁻¹) and absence of amine N-H peaks post-reaction .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize the synthesis of this compound under resource constraints?
- Approach : Use a fractional factorial design to test variables like solvent (DCM vs. THF), temperature (0°C vs. RT), and base equivalents. Response surface methodology (RSM) can model interactions between variables and identify optimal conditions for yield and purity. For example, a Central Composite Design (CCD) reduces the number of trials from 27 (full factorial) to 15 while retaining predictive accuracy .
- Case Study : In a similar carbamate synthesis, DoE reduced reaction time by 40% and improved yield from 65% to 89% by identifying THF as superior to DCM at 25°C with 1.3 equiv of base .
Q. What strategies resolve contradictions in biological activity data between structural analogs (e.g., fluorophenyl vs. cyclopentyl derivatives)?
- Methodology :
SAR Analysis : Compare inhibitory constants (Ki) of analogs against target enzymes (e.g., kinases) using surface plasmon resonance (SPR) or fluorescence polarization assays.
Computational Docking : Model interactions using molecular dynamics (MD) simulations to identify steric clashes or hydrogen-bonding differences caused by the cyclopentyl group vs. aromatic substituents .
- Example : Fluorophenyl analogs in showed higher binding affinity due to π-π stacking, while cyclopentyl derivatives exhibited improved solubility, requiring trade-off analysis for lead optimization .
Q. How do modifications to the cyclopentyl or pyrazole groups affect pharmacokinetic properties?
- Experimental Framework :
- LogP Measurement : Use shake-flask or HPLC methods to assess lipophilicity changes.
- Metabolic Stability : Incubate with liver microsomes to compare half-life (t1/2) of cyclopentyl vs. methyl-substituted analogs.
- Caco-2 Permeability : Evaluate intestinal absorption potential via monolayer assays .
- Data Interpretation : Bulky cyclopentyl groups may reduce CYP450-mediated metabolism but increase molecular weight, potentially lowering oral bioavailability .
Methodological Challenges
Q. How can computational reaction path searches accelerate the discovery of novel derivatives?
- Strategy : Integrate quantum mechanical (QM) calculations (e.g., DFT for transition-state analysis) with machine learning (ML) models trained on reaction databases. Tools like ICReDD’s workflow predict feasible pathways for introducing substituents (e.g., amino or fluoro groups) while minimizing trial-and-error experimentation .
- Case Study : QM-guided optimization of a similar carbamate reduced reaction activation energy by 15 kcal/mol, enabling room-temperature synthesis .
Q. What protocols mitigate decomposition during storage or biological assays?
- Stability Studies :
- pH Stability : Test compound integrity in buffers (pH 3–10) via HPLC at 25°C and 37°C.
- Light Sensitivity : Store in amber vials under N2 if UV-Vis shows photodegradation peaks.
- Lyophilization : For long-term storage, lyophilize as a HCl salt to enhance stability .
Data Interpretation and Validation
Q. How should researchers validate contradictory cytotoxicity results across cell lines?
- Validation Protocol :
Dose-Response Curves : Replicate assays in triplicate using orthogonal methods (e.g., MTT and ATP-based luminescence).
Off-Target Screening : Use kinase profiling panels (e.g., Eurofins) to rule out non-specific effects.
Metabolomic Profiling : Identify cell-line-specific metabolic vulnerabilities (e.g., glutathione levels) affecting compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
